5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide
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Overview
Description
This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Scientific Research Applications
Chemical Synthesis and Applications
The research into the compound 5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide spans various fields, including chemical synthesis, material science, and pharmacology. While direct studies on this specific compound are limited, insights can be drawn from the synthesis and applications of structurally related compounds, highlighting the broader relevance of such molecules in scientific research.
Synthesis Techniques : The synthesis of related benzothiophene and thiophene compounds involves complex chemical reactions, including condensation and cyclization processes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate, highlighting a method that could potentially be applied to the synthesis of this compound (Tang Li-jua, 2015).
Material Science and Optoelectronics : Derivatives of benzothiophene and thiophene have shown significant potential in the development of materials for optoelectronic applications. The work on dissymmetrization of Benzothiadiazole for the synthesis of π-conjugated molecules for optoelectronic applications underlines the utility of bromo-benzothiophene derivatives in creating materials with specific electronic and optical properties (Chunxiang Dall’Agnese et al., 2017).
Pharmacological Research : Bromo-benzothiophene carboxamide derivatives have been explored for their antimalarial properties, showcasing the potential of benzothiophene derivatives in pharmacology. The inhibition of Plasmodium falciparum Enoyl-ACP reductase by these derivatives highlights their promise as potent antimalarials (T. Banerjee et al., 2011).
Analytical Chemistry : The analytical properties of related compounds, such as 5-chloro-, 5-bromo-, and 5-methyl-2-thiophenealdehyde-2-benzothiazolylhydrazone, for the spectrophotometric determination of copper, suggest that structurally similar compounds like this compound could also find applications in analytical chemistry (T. Odashima et al., 1976).
Mechanism of Action
- The primary target of this compound is likely a specific protein or enzyme involved in cellular processes. Unfortunately, I couldn’t find specific information on the exact target. However, it’s common for such compounds to interact with proteins related to cell growth, signaling, or metabolism .
- One possible mechanism involves free radical bromination using N-bromosuccinimide (NBS). In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can remove a hydrogen atom from the benzylic position, forming succinimide (SH) and generating a benzylic bromide. The process continues iteratively .
- The compound may also participate in other reactions, such as electrophilic aromatic substitution or multistep synthesis, depending on the specific context .
Target of Action
Mode of Action
Future Directions
Properties
IUPAC Name |
5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2OS2/c13-9-4-3-8(19-9)12(17)16-7-2-1-6(14)10-11(7)18-5-15-10/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAYCQJGCWNAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)Br)SC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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